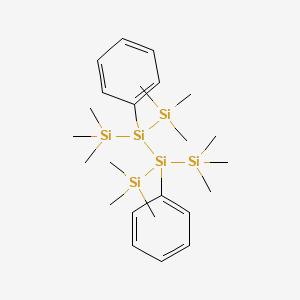
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane is a unique organosilicon compound characterized by its complex structure This compound features a tetrasilane backbone with hexamethyl and diphenyl groups, as well as trimethylsilyl substituents
Métodos De Preparación
The synthesis of 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane typically involves the reaction of tetramethyldisilane with diphenylacetylene in the presence of a catalyst such as sodium methoxide in tetrahydrofuran . This reaction forms a silicon-containing ring system, which is then further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a ligand in organometallic chemistry.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane stands out due to its unique combination of hexamethyl, diphenyl, and trimethylsilyl groups. Similar compounds include:
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Hexamethyldisilazane: A useful silanizing agent with two trimethylsilyl groups attached to a nitrogen atom.
Tris(trimethylsilyl)silanol: A reagent used in trifluoromethylation reactions. These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Número CAS |
118714-41-3 |
|---|---|
Fórmula molecular |
C24H46Si6 |
Peso molecular |
503.1 g/mol |
Nombre IUPAC |
trimethyl-[phenyl-[phenyl-bis(trimethylsilyl)silyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C24H46Si6/c1-25(2,3)29(26(4,5)6,23-19-15-13-16-20-23)30(27(7,8)9,28(10,11)12)24-21-17-14-18-22-24/h13-22H,1-12H3 |
Clave InChI |
WWDYAPFGUDSMIY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
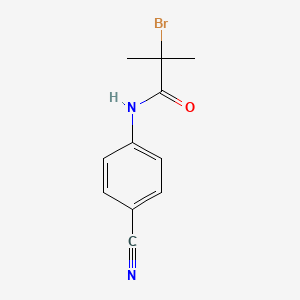
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
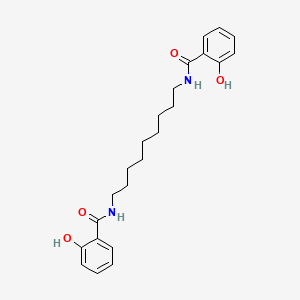
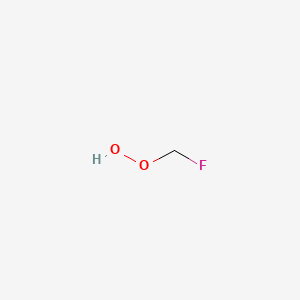
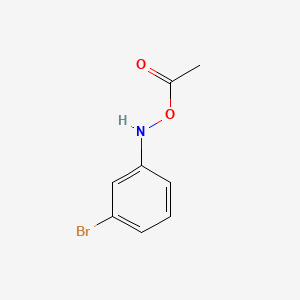

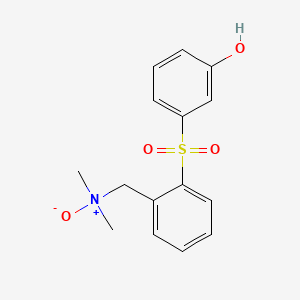
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

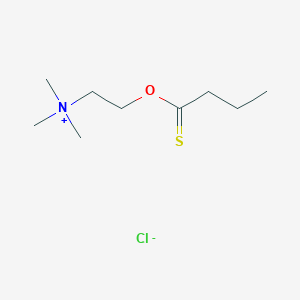
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)

